Hydroxypropyl-beta-cyclodextrin

説明

特性

IUPAC Name |

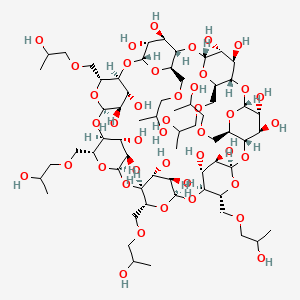

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H112O42/c1-22(64)8-85-15-29-50-36(71)43(78)57(92-29)100-51-30(16-86-9-23(2)65)94-59(45(80)38(51)73)102-53-32(18-88-11-25(4)67)96-61(47(82)40(53)75)104-55-34(20-90-13-27(6)69)98-63(49(84)42(55)77)105-56-35(21-91-14-28(7)70)97-62(48(83)41(56)76)103-54-33(19-89-12-26(5)68)95-60(46(81)39(54)74)101-52-31(17-87-10-24(3)66)93-58(99-50)44(79)37(52)72/h22-84H,8-21H2,1-7H3/t22?,23?,24?,25?,26?,27?,28?,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLHGICHYURWBS-LKONHMLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H112O42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017375 | |

| Record name | 6A,6B,6C,6D,6E,6F,6G-Heptakis-O-(2-hydroxypropyl)-β-cyclodextrinr | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1541.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107745-73-3 | |

| Record name | beta-Cyclodextrin, 6A,6B,6C,6D,6E,6F,6G-heptakis-O-(2-hydroxypropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107745733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6A,6B,6C,6D,6E,6F,6G-Heptakis-O-(2-hydroxypropyl)-β-cyclodextrinr | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for Structural and Interactional Elucidation of Trappsol Cyclo

Spectroscopic Techniques for Host-Guest Interaction Characterization

Spectroscopic methods are indispensable for probing the interactions between Trappsol Cyclo and guest molecules, offering information on binding events, conformational changes, and spatial relationships within the inclusion complex.

NMR spectroscopy is a powerful tool for the detailed structural characterization of Trappsol Cyclo and the study of its host-guest interactions in solution and solid states. Changes in the chemical shifts of both host and guest nuclei upon complex formation provide direct evidence of inclusion. Protons located within the cyclodextrin (B1172386) cavity (specifically H-3 and H-5 protons) typically experience significant upfield shifts upon encapsulation of a guest molecule due to the shielding effect of the guest's aromatic rings or hydrophobic chains. Conversely, protons on the exterior of the cyclodextrin ring (H-1, H-2, H-4, H-6, and hydroxypropyl protons) are generally less affected or show smaller shifts. nih.govnih.govuni.lu

Two-dimensional (2D) NMR techniques, such as Rotating-frame Overhauser Effect Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly valuable for determining the spatial proximity between host and guest protons within the inclusion complex. Cross-peaks observed between the internal protons of HP-β-CD (H-3, H-5) and protons of the guest molecule indicate that the guest is indeed included within the cyclodextrin cavity and provide information about the orientation of the guest inside the cavity. wikipedia.orgsenescence.infonih.govnih.gov For example, ROESY data has been used to determine the inclusion mode of sulfadiazine (B1682646) within the HP-β-CD cavity, suggesting an orientation where the NH2 group of the drug is inside the cavity. nih.gov Similarly, 1H and 2D NMR have been employed to characterize the inclusion complexation of scutellarein (B1681691) and mangiferin (B1668620) with HP-β-CD. senescence.infonih.gov

Diffusion-Ordered Spectroscopy (DOSY) NMR can be used to determine the diffusion coefficients of species in solution. Upon complex formation, the diffusion coefficient of the guest molecule decreases significantly as it becomes associated with the larger, slower-diffusing HP-β-CD host, allowing for the determination of binding constants and stoichiometry. uni.lu

Solid-state NMR (ssNMR) provides complementary information about the inclusion complexes in the solid state, which can be different from their behavior in solution. wikipedia.org

Table 1: Representative 1H NMR Chemical Shift Changes of HP-β-CD Protons Upon Guest Complexation

| HP-β-CD Proton | Typical Shift Change upon Inclusion | Indication of Interaction |

| H-3 | Upfield (significant) | Interaction with cavity interior |

| H-5 | Upfield (significant) | Interaction with cavity interior |

| H-6 | Upfield/Downfield (smaller) | Interaction near rims of cavity |

| H-1, H-2, H-4 | Minimal change | Exterior of cavity |

| Hydroxypropyl | Minimal change | Exterior of cavity |

Note: Specific shift changes are dependent on the nature of the guest molecule.

EPR spectroscopy is a technique sensitive to the environment and dynamics of unpaired electrons. While HP-β-CD itself is not paramagnetic, EPR can be utilized to study its interactions with guest molecules that are intrinsically paramagnetic or have been modified with a spin label. By analyzing the EPR spectrum of the spin-labeled guest in the presence of HP-β-CD, researchers can gain insights into the mobility of the guest within the cyclodextrin cavity, the polarity of its environment, and the stoichiometry of the inclusion complex. Changes in the hyperfine coupling constants and spectral line shapes upon complexation indicate that the spin-labeled guest is experiencing a different environment, consistent with inclusion. wikipedia.orgebi.ac.uk EPR has been used to investigate the supramolecular host-guest interactions of trityl-nitroxide (TN) biradicals with HP-β-CD, showing that complexation can suppress intramolecular spin-spin exchange coupling. wikipedia.orgebi.ac.uk Studies have also shown that HP-β-CD can form inclusion complexes with spin adducts like EMPO-superoxide adducts, increasing their stability and enhancing the EPR signal intensity. wikipedia.orgebi.ac.uk

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. Achiral guest molecules can exhibit induced circular dichroism (ICD) when included in the chiral cavity of cyclodextrins like HP-β-CD. The appearance of ICD bands in the guest's absorption region upon complexation is a strong indication of inclusion and can provide information about the orientation and conformation of the guest within the chiral environment of the cyclodextrin cavity. nih.govuni.luuni.luzhanggroup.org The intensity and shape of the ICD signals are sensitive to the geometry of the host-guest complex. nih.gov CD spectroscopy has been used alongside NMR to study the host-guest complex stability of NSAID drugs like fenbufen (B1672489) and fenoprofen (B1672519) with HP-β-CD derivatives, showing good agreement in stability constants obtained by both methods. uni.lu ICD measurements have also been employed to assign the solution structures of complexes formed between β-cyclodextrin (a close analog of HP-β-CD) and bicyclic azoalkanes, specifically determining the relative orientation of the guest in the host. nih.gov

Fluorescence spectroscopy is a highly sensitive technique often used to study the binding of fluorescent guest molecules to cyclodextrins or to probe the cyclodextrin environment using fluorescent probes. Changes in fluorescence intensity, emission wavelength, and fluorescence lifetime of a guest molecule upon addition of HP-β-CD can indicate the formation of an inclusion complex and provide information about the binding stoichiometry and affinity. wikipedia.orgsenescence.infonih.govfishersci.caiiab.meiiab.me Encapsulation of a fluorescent guest within the relatively hydrophobic cavity of HP-β-CD often leads to an increase in fluorescence intensity due to reduced quenching by the aqueous environment. fishersci.caiiab.me Fluorescence spectroscopy has been used to demonstrate the formation of 1:1 inclusion complexes between HP-β-CD and guests like scutellarein and gemifloxacin, and to evaluate pH-dependent binding affinity, as shown with dapoxyl sodium sulfonate. senescence.infofishersci.caiiab.me The technique can also be used to investigate the influence of HP-β-CD on the binding of guest molecules to other macromolecules, such as the study of HP-β-CD's effect on the binding of riluzole (B1680632) to human serum albumin. wikipedia.org

Table 2: Examples of Host-Guest Complex Stoichiometry Determined by Spectroscopic Methods

| Host | Guest | Technique(s) Used | Stoichiometry | Source |

| HP-β-CD | Riluzole | 1H NMR, 2D ROESY, ssNMR, FT-IR, DSC | 1:1 | wikipedia.org |

| HP-β-CD | Scutellarein | Fluorescence, 1H NMR, 2D NMR, XRD, DSC | 1:1 | senescence.info |

| HP-β-CD | Gemifloxacin | UV-Vis, FTIR, NMR, ESI-MS, Fluorescence | 1:1 | iiab.me |

| HP-β-CD | Sulfadiazine | 2D NMR (ROESY) | 1:1 | nih.gov |

| HP-β-CD | Caffeic Acid Phenethyl Ester | ESI-MS, FT-IR, XRD, SEM | 1:1 | citeab.com |

| HP-β-CD | Psoralen, 5-MOP | NMR, FT-IR, Thermal Analysis, SEM | 1:1 | cdutcm.edu.cn |

Note: Stoichiometry is often determined by methods like Job's plot in fluorescence or analysis of NMR data.

Mass Spectrometry-Based Approaches for Molecular Characterization

Mass spectrometry (MS) techniques provide crucial information about the molecular weight of Trappsol Cyclo and its derivatives, as well as enabling the detection and characterization of non-covalent host-guest complexes, particularly in the gas phase.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the transfer of non-covalent complexes from solution into the gas phase with minimal fragmentation. This makes ESI-MS particularly suitable for studying the stoichiometry and relative stability of host-guest complexes formed by HP-β-CD. iiab.meciteab.comwikipedia.orgguidetopharmacology.org By analyzing the mass-to-charge ratio (m/z) of the detected ions, the molecular weight of HP-β-CD and the mass of the intact host-guest complex can be determined. The presence of peaks corresponding to [Host + Guest + Ion]+ or [Host + nGuest + Ion]+ confirms the formation of inclusion complexes and reveals their stoichiometry (e.g., 1:1, 1:2, 2:1). wikipedia.orgnih.gov ESI-MS has been used to verify the molecular weights of inclusion complexes of caffeic acid phenethyl ester with HP-β-CD. citeab.com It has also been employed to analyze noncovalent complexes of HP-β-CD with progesterone, providing insights into molecular association. wikipedia.org ESI-MS offers advantages over some other techniques, including superior sensitivity and faster speed, and can be used to explore the formation of higher-order molecular complexes. guidetopharmacology.org

Table 3: Application of ESI-MS in HP-β-CD Host-Guest Complex Analysis

| Host | Guest | Information Obtained | Source |

| HP-β-CD | Progesterone | Molecular association, Stoichiometry | wikipedia.org |

| HP-β-CD | Gemifloxacin | Inclusion complex formation, Stoichiometry | iiab.me |

| HP-β-CD | CAPE | Molecular weight verification, Inclusion complex formation | citeab.com |

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), particularly MALDI-Time-of-Flight (TOF) MS, is a powerful technique for characterizing complex carbohydrate mixtures like hydroxypropyl beta-cyclodextrin (B164692). It is employed to determine the molecular weight distribution and the degree of substitution of the hydroxypropyl groups on the beta-cyclodextrin ring structure. nih.govnih.govmdpi.comresearchgate.netnih.govbeilstein-journals.org Studies comparing different HPβCD products, including Trappsol Cyclo, have utilized MALDI-MS to reveal distinctions in their molecular composition. nih.govresearchgate.netresearchgate.net For instance, analysis has shown that Trappsol Cyclo can exhibit a greater range and higher degrees of substitution compared to other HPβCD materials. nih.govresearchgate.net Furthermore, MALDI-MS can detect the presence of dimeric ions and higher-order aggregates, indicating potential differences in the aggregation behavior between different HPβCD products. nih.gov The technique provides a spectral fingerprint that can differentiate between HPβCDs from various sources based on their ion distribution and abundance profiles. nih.gov

Ion Mobility Spectrometry for Gaseous Host-Guest Structures

Ion Mobility Spectrometry (IMS), often coupled with mass spectrometry (IMS-MS), is a technique used to separate ions based on their size, shape, and charge in the gas phase. mdpi.comnih.gov When applied to cyclodextrins and their complexes, IMS provides valuable information about the three-dimensional structures of gaseous host-guest assemblies. mdpi.com This method has been used to compare the ion mobility profiles of different HPβCD products, including Trappsol Cyclo. nih.govresearchgate.net Differences in ion mobility profiles can indicate variations in the structural characteristics and chemical heterogeneity of the HPβCD mixtures. nih.govresearchgate.net Ions with larger three-dimensional structures typically have longer drift times in IMS. nih.gov Studies have shown that Trappsol Cyclo can display a more complex ion mobility profile and a greater level of non-specific chemical "noise" compared to other HPβCD products, suggesting a higher degree of chemical heterogeneity. nih.govresearchgate.net IMS-MS allows for the analysis of ions with the same mass-to-charge (m/z) values but different charge states, which exhibit different drift times. nih.gov

Analytical Methods for Complexation, Solubility, and Stability Studies

Evaluating the ability of Trappsol Cyclo to form inclusion complexes, enhance guest molecule solubility, and improve stability requires specific analytical methodologies.

Phase Solubility Analysis

Phase solubility analysis, as described by Higuchi and Connors, is a widely accepted method for investigating the interaction between cyclodextrins and guest molecules in solution. nih.govnih.govjpionline.orgbrieflands.comturkjps.orgmdpi.compatsnap.comnih.govnih.govmdpi.com This method involves preparing saturated solutions of a guest molecule in the presence of increasing concentrations of the cyclodextrin (Trappsol Cyclo). The resulting phase solubility diagrams provide information on the nature of the interaction and the stoichiometry of the inclusion complex formed. nih.govbrieflands.comturkjps.org Typically, HPβCD forms A_L type phase solubility curves with poorly soluble drugs, indicating the formation of soluble complexes and a linear increase in guest solubility with increasing HPβCD concentration. nih.govbrieflands.comturkjps.org

From the slope of the linear portion of the phase solubility diagram, the apparent stability constant (K) of the inclusion complex can be calculated. nih.govturkjps.org This constant reflects the affinity between Trappsol Cyclo and the guest molecule. Studies have reported stability constants for complexes of HPβCD with various compounds. For example, apparent stability constants for 1:1 and 1:2 (guest:HPβCD) inclusion complexes with pilocarpine (B147212) prodrugs were calculated to be in the range of 143-815 M⁻¹ and 29-825 M⁻¹, respectively. nih.gov The stability constant for a 1:1 complex of domperidone (B1670879) with HPβCD was found to be 87.33 M⁻¹. nih.gov For fenofibrate, a 1:1 complex with HPβCD showed a stability constant of 630.0006 M⁻¹. turkjps.org

Phase solubility studies also help determine the stoichiometry of the complex, often found to be 1:1 for many guest molecules with HPβCD. jpionline.orgbrieflands.comturkjps.orgmdpi.comsrce.hr

Chromatographic Techniques (e.g., High-Performance Liquid Chromatography (HPLC))

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the analysis and characterization of Trappsol Cyclo and its complexes. HPLC is used for quality control, determining the purity of HPβCD, and quantifying impurities such as beta-cyclodextrin and propylene (B89431) glycol. google.comgoogle.comgoogle.com Specific HPLC methods have been developed for the analysis of HPβCD, often utilizing phenyl silane (B1218182) bonded silica (B1680970) gel columns and acetonitrile-water mobile phases with differential refraction or evaporative light-scattering detection. google.comgoogle.comsielc.com

HPLC is also widely applied to study the formation and stability of inclusion complexes by quantifying the concentration of the guest molecule in solution, particularly in phase solubility studies. nih.gov Furthermore, HPLC can be coupled with mass spectrometry (HPLC-MS) for more detailed characterization of the complex mixture of HPβCD species and their interactions. researchgate.net The separation capabilities of HPLC allow for the analysis of different HPβCD derivatives and isomers present in Trappsol Cyclo, which vary in their degree and pattern of substitution. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple yet effective technique for studying the formation of inclusion complexes between Trappsol Cyclo and guest molecules that possess a chromophore (i.e., absorb UV-Vis light). nih.govmdpi.comsrce.hrfrontiersin.orgtandfonline.comnih.govingentaconnect.comcnr.itnih.govcyclodex.com HPβCD itself typically shows minimal or no absorbance in the UV-Vis region. frontiersin.orgnih.gov However, upon inclusion of a guest molecule into the hydrophobic cavity of HPβCD, changes in the guest molecule's UV-Vis spectrum, such as shifts in absorbance maxima or changes in intensity, can occur. mdpi.comsrce.hrfrontiersin.orgtandfonline.comnih.gov These spectral changes provide evidence of complex formation.

UV-Vis spectroscopy can be used in conjunction with methods like Job's method of continuous variation to determine the stoichiometry of the inclusion complex. mdpi.comsrce.hr Additionally, monitoring the changes in absorbance over time or under different conditions (e.g., temperature, pH) can provide information about the stability of the complex. srce.hr UV-Vis spectroscopy is also frequently used as a detection method in phase solubility studies when the guest molecule has a suitable chromophore. nih.gov

Computational and Theoretical Chemistry Approaches

Computational and theoretical chemistry methods, such as molecular dynamics (MD) simulations and Density Functional Theory (DFT) calculations, play a vital role in understanding the structural properties of Trappsol Cyclo and the mechanisms of its interactions with guest molecules at an atomic and molecular level. nih.govnih.govmdpi.comtandfonline.commdpi.comrsc.orgfrontiersin.orgmdpi.comnih.govnih.govresearchgate.netaip.org

Molecular dynamics simulations are widely used to investigate the dynamic behavior of HPβCD and its inclusion complexes in various environments, providing insights into the preferred orientation of guest molecules within the cyclodextrin cavity, the forces driving complex formation, and the stability of the complex over time. mdpi.comrsc.orgfrontiersin.orgmdpi.comnih.govaip.org These simulations can help determine the binding affinities and explore the inclusion process. rsc.orgfrontiersin.org Studies using MD simulations have investigated the complexation of HPβCD with various guest molecules, such as rifampicin (B610482), eucalyptol, plumbagin (B1678898), and hydroxychloroquine, predicting binding energies and identifying key interactions like hydrogen bonding and hydrophobic effects. mdpi.commdpi.comrsc.orgnih.govaip.org

Theoretical calculations, including ab initio methods and DFT, are employed to study the electronic structure, charge distribution, and conformational preferences of HPβCD and its derivatives with different degrees and positions of substitution. tandfonline.comnih.gov These calculations can provide detailed information about the structural properties of the cyclodextrin ring and the hydroxypropyl substituents, which influence complex formation. mdpi.comnih.gov DFT calculations can also be used to calculate complexation energies and other physical parameters, offering a theoretical basis for experimental observations of inclusion complex formation and stability. tandfonline.comaip.org Computational methods complement experimental studies by providing molecular-level explanations for observed phenomena related to the complexation, solubility enhancement, and stability effects of Trappsol Cyclo. mdpi.com

Density Functional Theory (DFT) Calculations for Interaction Energetics

DFT calculations are employed to study the electronic structure and energetics of HPβCD and its complexes mdpi.comrsc.orgmdpi.comresearchgate.netresearchgate.netaip.org. These calculations can provide valuable information about the forces driving the inclusion process and the stability of the resulting complexes mdpi.commdpi.comresearchgate.net.

Studies utilizing DFT have investigated the complexation energy between HPβCD and various guest molecules mdpi.comresearchgate.netaip.org. The complexation energy, typically calculated as the difference between the energy of the optimized complex and the energies of the isolated host and guest molecules, provides a measure of the thermodynamic favorability of inclusion mdpi.com. Negative complexation energies indicate a favorable, energy-releasing process mdpi.comresearchgate.netaip.org.

For instance, DFT calculations have been used to examine the interaction of HPβCD with trichloroethylene (B50587) (TCE) mdpi.comresearchgate.net. These studies calculated complexation energies in both gas and aqueous phases, revealing that the inclusion process is thermodynamically favorable mdpi.comresearchgate.net. The calculated complexation energies for TCE@HPβCD complexes varied depending on the initial configuration and the phase considered mdpi.com. In the gas phase, a complexation energy of -20.34 kcal/mol was reported for TCE@HPβCD, while in the aqueous phase (using the SMD solvation model), it was found to be -14.97 kcal/mol mdpi.com. These calculations also highlighted the role of weak Van der Waals interactions as primary driving forces for complex stabilization mdpi.comresearchgate.net.

Another application of DFT involves calculating parameters such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, as well as the HOMO-LUMO gap, which can provide insights into the electronic properties and reactivity of the host-guest system rsc.orgmdpi.comresearchgate.net. DFT can also be used to analyze non-covalent interactions and charge transfer within the complexes using approaches like the independent gradient model (IGM) and extended charge decomposition analysis (ECDA) mdpi.comresearchgate.net.

DFT calculations are often performed after initial screening of possible inclusion geometries using less computationally expensive methods like molecular mechanics or semi-empirical methods mdpi.comrsc.orgresearchgate.net. This multi-step approach allows for the refinement of promising structures at a higher level of theory to obtain more accurate interaction energies and structural details mdpi.comrsc.org.

Molecular Dynamics (MD) Simulations for Dynamic Behavior of Host-Guest Complexes

Molecular Dynamics (MD) simulations are essential for understanding the dynamic behavior and stability of HPβCD inclusion complexes in a simulated environment, often including solvent molecules like water societyforscience.orgchemrxiv.orgmdpi.comnih.govaip.org. Unlike static DFT calculations, MD simulations provide a time-dependent view of the system, allowing researchers to observe the inclusion process, the movement of the guest within the cavity, and the conformational changes of the host and guest molecules societyforscience.orgchemrxiv.orgmdpi.comnih.gov.

MD simulations can reveal the preferred binding modes and the stability of the host-guest interaction over time chemrxiv.orgmdpi.com. For example, MD simulations have been used to study the complexation of HPβCD with various guest molecules, including rifampicin, ferulic acid, statins, and plumbagin mdpi.comnih.govsocietyforscience.orgmdpi.com. These simulations can provide evidence of the guest molecule entering and residing within the HPβCD cavity nih.gov.

MD simulations can also help to understand the forces driving the inclusion process. Studies have shown that van der Waals interactions often play a significant role in the encapsulation of guest molecules within the HPβCD cavity, as evidenced by MD simulations of ferulic acid inclusion nih.gov.

Furthermore, MD simulations can investigate the effect of HPβCD substitution patterns on the host's conformation and its ability to encapsulate guests chemrxiv.orgnih.gov. Simulations have shown that the number and position of hydroxypropyl substituents can influence the flexibility of the cyclodextrin ring and the potential for the HP groups to block the cavity, impacting guest inclusion nih.gov. Replica exchange molecular dynamics (REMD) simulations, a type of MD, have been used to explore the conformational space of HPβCD isomers and assess cavity self-closure nih.gov.

MD simulations can also be used to predict changes in properties like solubility upon complexation, by calculating parameters such as Hildebrand and Hansen solubility parameters societyforscience.org. Comparisons between MD simulation results and experimental data, such as solubility enhancements, help validate the computational models societyforscience.org.

Prediction of Inclusion Geometry and Conformational Preferences

Predicting the inclusion geometry and conformational preferences of the host-guest complex is a critical aspect of understanding HPβCD's encapsulation capabilities mdpi.comscielo.brrsc.orgmdpi.comresearchgate.netresearchgate.netaip.org. Computational methods are widely used to explore the potential binding orientations of a guest molecule within the HPβCD cavity and determine the most stable configurations scielo.brrsc.orgmdpi.comresearchgate.netresearchgate.netaip.org.

Molecular docking is a common technique used to predict initial inclusion geometries by exploring different poses and orientations of the guest within the host cavity and scoring them based on predicted binding affinity scielo.braip.org. This method can generate numerous potential complex structures for further analysis researchgate.net.

Following initial docking or manual construction of complex structures, geometry optimization using methods like DFT or molecular mechanics is performed to find the lowest energy conformations scielo.brrsc.orgmdpi.comresearchgate.netresearchgate.netaip.org. This optimization process refines the positions of atoms to achieve a stable complex structure researchgate.net.

Studies have shown that guest molecules can enter the HPβCD cavity from either the wider secondary rim or the narrower primary rim, and the preferred orientation often depends on the nature of the guest molecule mdpi.com. For example, simulations with rifampicin showed that the zwitterionic form preferred the primary rim, while the neutral form was found near the secondary rim mdpi.com.

The degree and pattern of hydroxypropyl substitution on the beta-cyclodextrin ring can also influence the cavity size and shape, thereby affecting the inclusion geometry and the stability of different guest orientations mdpi.comnih.gov. Computational studies can investigate how different HPβCD isomers interact with guest molecules chemrxiv.orgnih.gov.

Analysis of the optimized complex structures allows for the identification of specific intermolecular interactions, such as hydrogen bonds and Van der Waals forces, that stabilize the inclusion complex scielo.brmdpi.comresearchgate.netresearchgate.net. These interactions play a crucial role in determining the preferred inclusion geometry scielo.brmdpi.comresearchgate.netresearchgate.net. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with computational predictions of chemical shifts, can experimentally validate the proposed inclusion geometries and confirm host-guest interactions scielo.brmdpi.comjrespharm.com.

Computational methods provide a powerful means to explore the complex landscape of host-guest interactions in HPβCD, offering detailed insights into the structural and energetic factors that govern inclusion complex formation and stability.

Molecular and Cellular Mechanism of Action Research for Trappsol Cyclo

Physicochemical Properties and Cholesterol Interaction

Trappsol Cyclo is a proprietary formulation of hydroxypropyl-beta-cyclodextrin (HPβCD), a cyclic oligosaccharide composed of seven glucose units. youtube.com Its structure is characterized by a hydrophilic outer surface and a lipophilic central cavity. patsnap.comgavinpublishers.com This configuration allows Trappsol Cyclo to interact with hydrophobic molecules, such as unesterified cholesterol. youtube.comnih.gov The interior core of the molecule has a specific affinity for cholesterol, enabling it to envelop or "trap" cholesterol molecules within its cavity. youtube.compatsnap.com This interaction is not a covalent bond but a complexation that facilitates the solubilization and transport of otherwise insoluble cholesterol within the aqueous cellular environment. youtube.comcyclolab.hu

This fundamental property of encapsulating cholesterol is central to its mechanism of action, particularly in disease states characterized by abnormal lipid accumulation. patsnap.comnih.gov By acting as a cholesterol shuttle or carrier, Trappsol Cyclo can mobilize cholesterol from compartments where it is pathologically sequestered. cyclolab.huyoutube.comresearchgate.net

Table 1: Molecular and Cellular Interactions of Trappsol Cyclo

| Interaction Target | Mechanism of Interaction | Cellular Consequence | Supporting Evidence |

|---|---|---|---|

| Unesterified Cholesterol | Encapsulation within the hydrophobic central cavity of the HPβCD molecule. youtube.compatsnap.com | Increases cholesterol solubility and facilitates its transport out of cellular compartments like lysosomes. patsnap.comgavinpublishers.com | In vitro studies demonstrating cholesterol complexation; preclinical and clinical studies showing clearance of cholesterol deposits. nih.govcloudfront.net |

| Lysosomal Membranes | Acts as a shuttle to extract cholesterol trapped within the late endosomal/lysosomal (LE/LY) system. cyclotherapeutics.comdavidthompsonlab.com | Bypasses the defective cholesterol transport machinery (e.g., NPC1/NPC2 proteins) to release accumulated cholesterol. youtube.comcheckrare.com | Reduced filipin staining in liver biopsies of NPC patients, indicating clearance of lysosomal cholesterol. cloudfront.netnih.gov |

| Cellular Cholesterol Efflux Pathways | Stimulates the expression of ATP-binding cassette (ABC) transporters A1 and G1. nih.gov | Enhances the removal of cholesterol from cells, contributing to overall cholesterol homeostasis. | Studies in atherosclerosis models showing increased expression of ABCA1 and ABCG1 in aortic plaques and livers. nih.gov |

Mechanism in Niemann-Pick Type C (NPC) Disease

Niemann-Pick Type C (NPC) disease is a rare genetic disorder resulting from mutations in the NPC1 or NPC2 genes. patsnap.comcheckrare.com These mutations lead to a dysfunctional intracellular cholesterol transport system, causing the accumulation of unesterified cholesterol and other lipids within the late endosomes and lysosomes of cells throughout the body, particularly affecting the brain, liver, and spleen. cyclotherapeutics.comcheckrare.comnih.gov

The primary mechanism of action of Trappsol Cyclo in NPC is to function as a surrogate for the defective NPC1 protein. youtube.comcyclotherapeutics.comcheckrare.com The NPC1 and NPC2 proteins are essential for shuttling cholesterol out of the lysosome. cyclotherapeutics.comcyclotherapeutics.com In their absence, cholesterol becomes trapped. cyclotherapeutics.comnih.gov Trappsol Cyclo, when administered systemically, reaches these cells and facilitates the transport of the accumulated cholesterol out of the lysosomes. youtube.comcyclotherapeutics.com By binding to the trapped cholesterol, it effectively bypasses the genetic defect, allowing the cholesterol to be moved into the cytoplasm where it can be processed by other cellular machinery for metabolism into steroids or excretion. youtube.compatsnap.comcyclotherapeutics.com This action helps to restore cellular cholesterol homeostasis and slow the progression of the disease. patsnap.comclinicaltrialsarena.com

Effects on Cellular Pathways and Biomarkers

Beyond its direct role in cholesterol transport, Trappsol Cyclo influences several other cellular pathways and biomarkers associated with NPC disease pathology. Emerging research suggests it may possess anti-inflammatory properties and the ability to modulate autophagy, an essential process for cellular cleanup and recycling. patsnap.com

In neuronal-like cell models of NPC, Trappsol Cyclo was found to promote exocytosis. nih.govnih.gov This process of expelling substances from the cell may serve as an alternative mechanism to help reduce the intracellular cholesterol burden. nih.gov Notably, while the treatment effectively reduces cholesterol storage, it does not appear to normalize the cellular levels of the deficient NPC1 and NPC2 proteins themselves. nih.govnih.gov

Clinical research has identified several key pharmacodynamic biomarkers that are modulated by Trappsol Cyclo treatment, providing evidence of its biological activity in both peripheral tissues and the central nervous system (CNS). nih.govescholarship.org

Table 2: Effect of Trappsol Cyclo on Key Pharmacodynamic Biomarkers in NPC1 Patients

| Biomarker | Biological Relevance | Observed Effect of Trappsol Cyclo | Reference |

|---|---|---|---|

| Filipin Staining (Liver Tissue) | Fluorescent marker that binds to unesterified cholesterol, quantifying its accumulation in lysosomes. | Significant reduction in staining, indicating clearance of trapped cholesterol. nih.gov | cloudfront.netnih.gov |

| Plasma PPCS (N-palmitoyl-O-phosphocholineserine) | A biomarker for secondary sphingomyelin storage, another lipid that accumulates in NPC. | Levels were reduced following treatment. | nih.govcyclotherapeutics.com |

| CSF Total Tau | A biomarker for neuronal damage and neurodegeneration in the CNS. | Levels decreased in most subjects, suggesting a reduction in neurodegeneration. nih.gov | nih.govescholarship.org |

| Serum 24(S)-hydroxycholesterol (24(S)-HC) | A cholesterol metabolite from the CNS that crosses the blood-brain barrier. | Levels decreased, indicating an impact on CNS cholesterol metabolism and efflux. nih.gov | nih.govcyclotherapeutics.com |

Q & A

Q. What molecular characteristics distinguish Trappsol® Cyclo™ from other hydroxypropyl-beta-cyclodextrin (HPβCD) formulations like VTS-270?

Trappsol® Cyclo™ exhibits distinct homomer-to-heteromer ratios dependent on the degree of substitution (DS). At higher DS values (2–10), Trappsol® Cyclo™ demonstrates a higher proportion of homomers compared to VTS-270, while maintaining lower heteromer ratios . These structural differences may influence cholesterol-binding efficiency and cellular uptake, critical for NPC therapeutic mechanisms. Researchers should analyze substitution patterns using mass spectrometry and molecular dynamic simulations to correlate DS with functional outcomes.

Q. How are clinical trials for Trappsol® Cyclo™ in Niemann-Pick Disease Type C (NPC) designed to evaluate neurological efficacy?

Phase I-III trials employ randomized, double-blind, placebo-controlled designs with multi-domain endpoints. For example:

- Primary endpoints : NPC Clinical Severity Scale (17 domains: motor function, cognition, speech) .

- Secondary endpoints : Biomarkers (cholesterol metabolism, tau levels in CSF), liver/spleen volume reduction, and quality-of-life metrics . Trials like TransportNPC (NCT04860960) use a 96-week duration with 48-week interim analyses to assess stability/improvement thresholds .

Q. What pharmacological properties enable Trappsol® Cyclo™ to cross the blood-brain barrier (BBB)?

Trappsol® Cyclo™’s cyclic oligosaccharide structure facilitates passive diffusion across the BBB, supported by preclinical data showing reduced tau protein levels in cerebrospinal fluid (CSF) after intravenous administration . Pharmacokinetic studies in NPC patients confirm detectable CSF concentrations correlating with neurological improvements, validating its CNS penetration .

Q. Which validated disease severity scales are used to quantify Trappsol® Cyclo™’s efficacy in NPC?

The 4D-NPC-SS (FDA-aligned) and 5D-NPC-SS (EMA-aligned) scales measure 17 domains, including gait, cognition, and swallowing. Composite scores require improvement in ≥2 domains for clinical significance . Pediatric trials incorporate the NIH-developed scale with adaptations for age-specific milestones .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between in vitro characterization and clinical pharmacokinetic data for Trappsol® Cyclo™?

While in vitro studies highlight DS-dependent homomer/heteromer ratios , clinical data show dose-independent cholesterol mobilization (e.g., 1500–2500 mg/kg doses yield similar biomarker responses) . To resolve this, researchers should:

Q. What methodological considerations are critical for measuring cholesterol metabolism biomarkers in Trappsol® Cyclo™ trials?

Key practices include:

Q. How do pediatric trial designs address heterogeneity in NPC populations?

The TransportNPC trial includes:

- Age-stratified cohorts : 3–18 years (primary) and 0–3 years (exploratory) .

- Adaptive endpoints : Modified severity scales for developmental milestones (e.g., speech acquisition in toddlers) .

- Safety monitoring : Audiometric tests every 12 weeks to detect ototoxicity, a known HPβCD adverse effect .

Q. What statistical strategies optimize power in NPC trials with small sample sizes?

- Bayesian adaptive designs : Allow sample size re-estimation based on interim data (e.g., 48-week analysis in TransportNPC) .

- Composite endpoints : Combine neurological, biomarker, and imaging outcomes to increase sensitivity .

- Longitudinal mixed models : Account for inter-patient variability in disease progression rates .

Q. How does Trappsol® Cyclo™’s dual-phase pharmacokinetic profile influence chronic dosing?

Phase I data show a distribution half-life of 2–4 hours and elimination half-life of 18–24 hours , supporting biweekly IV infusions for sustained lysosomal cholesterol clearance . Chronic administration (≥48 weeks) requires monitoring renal/hepatic function due to cumulative β-cyclodextrin excretion .

Q. What preclinical evidence supports Trappsol® Cyclo™’s investigation in Alzheimer’s disease?

Preclinical studies demonstrate:

- Amyloid reduction : HPβCD disrupts Aβ aggregation in murine models .

- Tau modulation : IV Trappsol® Cyclo™ decreases CSF tau levels in NPC patients, a biomarker shared with Alzheimer’s .

- Neuroprotection : Upregulation of cholesterol transporters (e.g., ABCA1) and reduced microglial inflammation in Alzheimer’s models . A Phase 2b trial (NCT05607615) is evaluating cognitive outcomes in early Alzheimer’s .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。